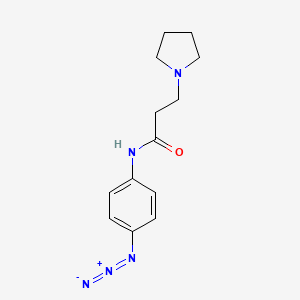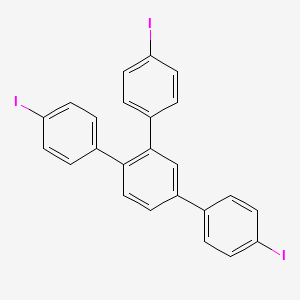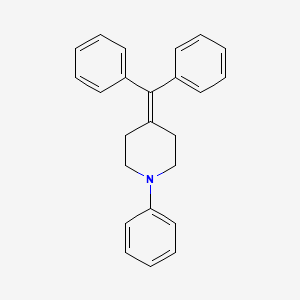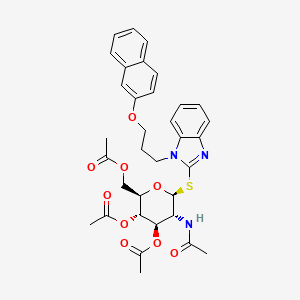
1H-Indole-1,5-dicarboxylic acid, 3-(1-cyano-1-methylethyl)-, 1-(1,1-dimethylethyl) 5-methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-1,5-dicarboxylic acid, 3-(1-cyano-1-methylethyl)-, 1-(1,1-dimethylethyl) 5-methyl ester is a complex organic compound with a unique structure. It belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
The synthesis of 1H-Indole-1,5-dicarboxylic acid, 3-(1-cyano-1-methylethyl)-, 1-(1,1-dimethylethyl) 5-methyl ester involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the carboxylic acid groups and the cyano and methyl ester substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity .
化学反应分析
1H-Indole-1,5-dicarboxylic acid, 3-(1-cyano-1-methylethyl)-, 1-(1,1-dimethylethyl) 5-methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids
科学研究应用
1H-Indole-1,5-dicarboxylic acid, 3-(1-cyano-1-methylethyl)-, 1-(1,1-dimethylethyl) 5-methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of 1H-Indole-1,5-dicarboxylic acid, 3-(1-cyano-1-methylethyl)-, 1-(1,1-dimethylethyl) 5-methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
1H-Indole-1,5-dicarboxylic acid, 3-(1-cyano-1-methylethyl)-, 1-(1,1-dimethylethyl) 5-methyl ester can be compared with other similar compounds, such as:
1H-Indole-2-carboxylic acid derivatives: These compounds have similar indole cores but differ in the position and type of substituents.
1H-Indole-3-carboxylic acid derivatives: These compounds also have indole cores with different substituents at the 3-position.
1H-Indole-1,2,3-tricarboxylic acid derivatives: These compounds have additional carboxylic acid groups, leading to different chemical and biological properties
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
属性
分子式 |
C19H22N2O4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
1-O-tert-butyl 5-O-methyl 3-(2-cyanopropan-2-yl)indole-1,5-dicarboxylate |
InChI |
InChI=1S/C19H22N2O4/c1-18(2,3)25-17(23)21-10-14(19(4,5)11-20)13-9-12(16(22)24-6)7-8-15(13)21/h7-10H,1-6H3 |
InChI 键 |
QDXNSJQXDJKHKO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C(=O)OC)C(C)(C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{1-[4-(Methanesulfonyl)phenyl]ethylidene}propanedinitrile](/img/structure/B12619420.png)
![N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12619433.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-fluorophenyl)-3-methyl-](/img/structure/B12619442.png)
![2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B12619453.png)

![Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12619458.png)

![{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane](/img/structure/B12619468.png)





